Carnostatine (hydrochloride)
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Overview
Description
Preparation Methods
The synthesis of SAN9812 (hydrochloride) involves screening a protease-directed small-molecule library for inhibitors of human recombinant CN1. The compound is then purified and characterized for its inhibitory activity . Industrial production methods for SAN9812 (hydrochloride) are not widely documented, but typically involve large-scale synthesis and purification processes to ensure high purity and activity.
Chemical Reactions Analysis
SAN9812 (hydrochloride) primarily undergoes inhibition reactions with carnosinase 1. It is a competitive inhibitor, showing a right-shift in its inhibitory concentration with increasing carnosine concentration . The compound does not undergo significant oxidation, reduction, or substitution reactions under normal conditions. Common reagents used in its synthesis include carnosine and various solvents for purification . The major product formed from its reaction is the inhibition of CN1 activity, leading to increased carnosine levels in plasma and kidney .
Scientific Research Applications
SAN9812 (hydrochloride) has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and the development of selective inhibitors.
Biology: The compound is used to investigate the role of carnosinase 1 in various biological processes and diseases.
Mechanism of Action
SAN9812 (hydrochloride) exerts its effects by selectively inhibiting carnosinase 1 (CN1) activity. This inhibition prevents the degradation of carnosine, a dipeptide with antioxidant properties, thereby increasing its levels in plasma and kidney. The molecular target of SAN9812 (hydrochloride) is the active site of CN1, where it binds and inhibits the enzyme’s activity .
Comparison with Similar Compounds
SAN9812 (hydrochloride) is unique in its high selectivity and potency as a CN1 inhibitor. Similar compounds include other carnosinase inhibitors, but SAN9812 (hydrochloride) stands out due to its low inhibitory concentration (Ki of 11 nM) and its ability to significantly increase carnosine levels in vivo . Other similar compounds include carnosine analogs and other protease inhibitors, but they generally lack the same level of selectivity and potency as SAN9812 (hydrochloride) .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-amino-2-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4.ClH/c11-2-1-8(15)9(16)14-7(10(17)18)3-6-4-12-5-13-6;/h4-5,7-8,15H,1-3,11H2,(H,12,13)(H,14,16)(H,17,18);1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOGVAYBGHFTIP-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CCN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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